molecular formula C8H14O3 B12635670 Propan-2-yl 2-hydroxypent-4-enoate CAS No. 922160-44-9

Propan-2-yl 2-hydroxypent-4-enoate

Cat. No.: B12635670
CAS No.: 922160-44-9
M. Wt: 158.19 g/mol
InChI Key: HHLLVAJVOMGUGQ-UHFFFAOYSA-N
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Description

Propan-2-yl 2-hydroxypent-4-enoate: is an organic compound with the molecular formula C8H14O3 It is an ester formed from the reaction of propan-2-ol (isopropanol) and 2-hydroxypent-4-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The most common method for preparing propan-2-yl 2-hydroxypent-4-enoate is through the esterification of 2-hydroxypent-4-enoic acid with propan-2-ol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion.

    Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propan-2-yl 2-hydroxypent-4-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Chemistry:

    Organic Synthesis: Propan-2-yl 2-hydroxypent-4-enoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

Biology:

    Biochemical Studies: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.

Medicine:

Industry:

    Polymer Production: The compound can be used as a monomer or comonomer in the production of specialty polymers with unique properties.

Mechanism of Action

Mechanism:

    Ester Hydrolysis: The primary mechanism of action for propan-2-yl 2-hydroxypent-4-enoate involves hydrolysis of the ester bond. This reaction is catalyzed by esterases, leading to the formation of 2-hydroxypent-4-enoic acid and propan-2-ol.

    Molecular Targets and Pathways: The hydrolysis products can participate in various metabolic pathways, depending on the biological context. For example, 2-hydroxypent-4-enoic acid can be further metabolized through β-oxidation pathways.

Comparison with Similar Compounds

    Ethyl 2-hydroxypent-4-enoate: Similar in structure but with an ethyl group instead of an isopropyl group. It may have different reactivity and physical properties.

    Methyl 2-hydroxypent-4-enoate: Another similar compound with a methyl group. It is often used in similar applications but may have different solubility and volatility.

    Butyl 2-hydroxypent-4-enoate: This compound has a butyl group and may exhibit different chemical behavior due to the longer alkyl chain.

Uniqueness:

    Propan-2-yl 2-hydroxypent-4-enoate: is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications where the steric and electronic effects of the isopropyl group are beneficial.

Properties

CAS No.

922160-44-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

propan-2-yl 2-hydroxypent-4-enoate

InChI

InChI=1S/C8H14O3/c1-4-5-7(9)8(10)11-6(2)3/h4,6-7,9H,1,5H2,2-3H3

InChI Key

HHLLVAJVOMGUGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(CC=C)O

Origin of Product

United States

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